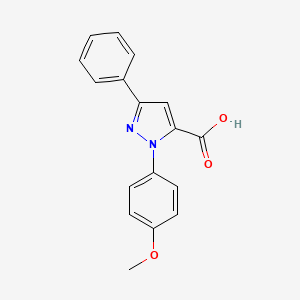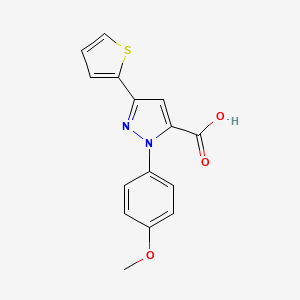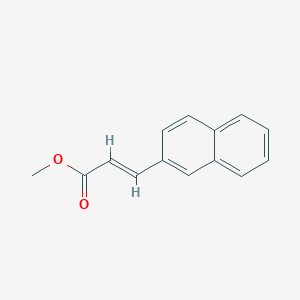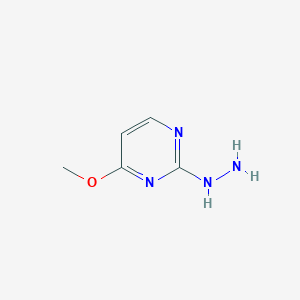![molecular formula C15H13NO3 B1347564 Ácido [(bifenil-4-carbonil)-amino]-acético CAS No. 75446-59-2](/img/structure/B1347564.png)
Ácido [(bifenil-4-carbonil)-amino]-acético
Descripción general
Descripción
[(Biphenyl-4-carbonyl)-amino]-acetic acid, also known as BPAA, is an amino acid derivative that has been extensively studied for its potential use in various scientific research applications. BPAA is a unique molecule that has shown promising results in several studies, making it an important area of research in the field of biochemistry and pharmacology.
Aplicaciones Científicas De Investigación
Actividad anticancerígena
Se ha encontrado que el compuesto tiene una actividad anticancerígena significativa. Específicamente, se encontró que un derivado del compuesto, 4h, fue el agente anticancerígeno más activo contra la línea celular de cáncer HepG2, con una viabilidad celular del 29.33% .
Actividad antimicrobiana
El compuesto también se ha probado para sus actividades antimicrobianas. Las moléculas sintetizadas mostraron potentes actividades antibacterianas y antifúngicas .
Inhibición de la acetilcolinesterasa (AChE)
Se ha encontrado que el compuesto tiene potencial de inhibición contra la acetilcolinesterasa (AChE). El compuesto 4c demostró una potente actividad inhibitoria contra la AChE, con un porcentaje de inhibición del 84.36 a una concentración de 0.5 mM .
Inhibición de la butirilcolinesterasa (BChE)
También se ha encontrado que el compuesto inhibe la butirilcolinesterasa (BChE). El compuesto 4b mostró una buena actividad contra la BChE, con un porcentaje de inhibición del 52.19 a una concentración de 0.5 mM .
Inhibición de la ureasa
Se ha encontrado que el compuesto inhibe la ureasa, una enzima que cataliza la hidrólisis de la urea. El compuesto 4c demostró actividad inhibitoria contra la ureasa, con un porcentaje de inhibición del 31.42 a una concentración de 0.25 mM .
Preparación de nuevos compuestos de tiourea
El cloruro de bifenil-4-carbonilo, un compuesto relacionado, se ha utilizado en la preparación de un nuevo compuesto de tiourea, N-(6-metil piridin-2-il-carbamotioil)bifenil-4-carboxamida .
Preparación de análogos de 5-CF3-oxazol
El cloruro de bifenil-4-carbonilo también se ha utilizado en la preparación de un análogo de 5-CF3-oxazol, ácido 2-{4-[2-(2-bifenil-4-il-5-trifluorometil-oxazol-4-il)-etoxi]-fenoxi}-2-metil-propiónico .
Propiedades
IUPAC Name |
2-[(4-phenylbenzoyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c17-14(18)10-16-15(19)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9H,10H2,(H,16,19)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYJXSDFBYVYUCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40294542 | |
| Record name | [(biphenyl-4-carbonyl)-amino]-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40294542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
75446-59-2 | |
| Record name | 75446-59-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96993 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | [(biphenyl-4-carbonyl)-amino]-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40294542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(4-phenylphenyl)formamido]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![2-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid](/img/structure/B1347509.png)

![2-{4-[(Cyclohexylamino)methyl]-2-methoxyphenoxy}acetamide](/img/structure/B1347514.png)